molecular formula C8H20N2 B12948259 N1-(sec-Butyl)-2-methylpropane-1,2-diamine

N1-(sec-Butyl)-2-methylpropane-1,2-diamine

Cat. No.: B12948259
M. Wt: 144.26 g/mol
InChI Key: XLTHSMHXFKRDPE-UHFFFAOYSA-N
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Description

N1-(sec-Butyl)-2-methylpropane-1,2-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two amine groups attached to a propane backbone, with a sec-butyl group and a methyl group as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(sec-Butyl)-2-methylpropane-1,2-diamine typically involves the reaction of sec-butylamine with 2-methylpropane-1,2-diol. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The process involves the following steps:

    Formation of the intermediate: sec-Butylamine is reacted with 2-methylpropane-1,2-diol in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to form the intermediate sec-butyl-2-methylpropane-1,2-dichloride.

    Substitution reaction: The intermediate is then treated with an excess of ammonia (NH3) to replace the chlorine atoms with amine groups, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Purification of the final product is achieved through distillation and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(sec-Butyl)-2-methylpropane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into secondary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amine groups are replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, such as methyl iodide (CH3I)

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Secondary amines

    Substitution: Alkylated amines

Scientific Research Applications

N1-(sec-Butyl)-2-methylpropane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(sec-Butyl)-2-methylpropane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

N1-(sec-Butyl)-2-methylpropane-1,2-diamine can be compared with other similar compounds, such as:

    N1-(tert-Butyl)-2-methylpropane-1,2-diamine: This compound has a tert-butyl group instead of a sec-butyl group, which affects its steric properties and reactivity.

    N1-(sec-Butyl)-2-ethylpropane-1,2-diamine: This compound has an ethyl group instead of a methyl group, which influences its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

IUPAC Name

1-N-butan-2-yl-2-methylpropane-1,2-diamine

InChI

InChI=1S/C8H20N2/c1-5-7(2)10-6-8(3,4)9/h7,10H,5-6,9H2,1-4H3

InChI Key

XLTHSMHXFKRDPE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC(C)(C)N

Origin of Product

United States

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